N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide
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Overview
Description
N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide is a chemical compound with the molecular formula C14H19ClN2O2 and a molecular weight of 282.77 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group, a formyl group, and a propyl group, along with a pivalamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide involves several steps. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.
Introduction of substituents: The chloro, formyl, and propyl groups are introduced onto the pyridine ring through various substitution reactions.
Formation of the pivalamide moiety: The pivalamide group is attached to the pyridine ring through an amide bond formation reaction.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide can be compared with other similar compounds, such as:
N-(2-chloro-5-formyl-3-methylpyridin-4-yl)pivalamide: This compound has a methyl group instead of a propyl group, which may affect its chemical properties and biological activities.
N-(2-chloro-5-formyl-3-ethylpyridin-4-yl)pivalamide: This compound has an ethyl group instead of a propyl group, leading to differences in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pivalamide moiety, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H19ClN2O2 |
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Molecular Weight |
282.76 g/mol |
IUPAC Name |
N-(2-chloro-5-formyl-3-propylpyridin-4-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-5-6-10-11(17-13(19)14(2,3)4)9(8-18)7-16-12(10)15/h7-8H,5-6H2,1-4H3,(H,16,17,19) |
InChI Key |
ZKBNJHUOVFJZIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CN=C1Cl)C=O)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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